molecular formula C15H22ClNO3S B2772945 Ethyl 2-(2-chloroacetamido)-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate CAS No. 733031-09-9

Ethyl 2-(2-chloroacetamido)-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate

Cat. No. B2772945
CAS RN: 733031-09-9
M. Wt: 331.86
InChI Key: BSWYNGSWMXLUNC-UHFFFAOYSA-N
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Description

Thiophene derivatives have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .


Synthesis Analysis

Enaminones have been proved to be extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . Their reactivity is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .


Molecular Structure Analysis

The structure elucidation of the designed compounds was derived from their spectral information . For example, each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 .


Chemical Reactions Analysis

In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is involved in the synthesis of a variety of heterocyclic compounds, showcasing its versatility in chemical reactions. For instance, the reaction of 2-thiophene aldehyde and related compounds with N-(hydroxymethyl)chloroacetamide yields a mixture of derivatives, indicating its reactivity towards forming acylaminomethyl derivatives (Y. Gol'dfarb, A. P. Yakubov, & L. I. Belen’kii, 1986). Moreover, it serves as a precursor in synthesizing new heterocycles, demonstrating its foundational role in developing compounds with potential anticancer activity (M. Abdel-Motaal, Asmaa L. Alanzy, & M. Asem, 2020).

Biological Activity

The compound's derivatives have been explored for various biological activities. For example, novel substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones were synthesized as potential schistosomicidal agents, indicating the compound's role in creating therapeutically relevant molecules (M. El-kerdawy et al., 1989). Additionally, the synthesis of derivatives like Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate has been explored for their in vitro antimicrobial activity, underscoring its importance in developing new antimicrobial agents (Y. Mabkhot et al., 2015).

Advanced Materials and Dyes

Ethyl 2-(2-chloroacetamido)-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate and its derivatives are also useful in the synthesis of novel dyes and materials. The development of novel substituted 2-acetamido thiophene-4-styryl disperse dyes showcases its application in the textile industry, with these dyes having significant fluorescence and dyeing properties on polyester (D. W. Rangnekar & R. W. Sabnis, 2007).

Mechanism of Action

The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of thiophene ring significantly affect their biological activity .

properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-5-methyl-4-(2-methylbutyl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO3S/c1-5-9(3)7-11-10(4)21-14(17-12(18)8-16)13(11)15(19)20-6-2/h9H,5-8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWYNGSWMXLUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=C(SC(=C1C(=O)OCC)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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